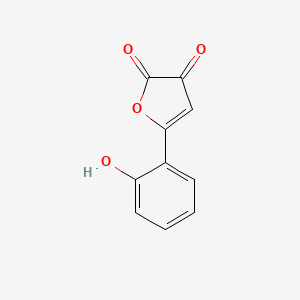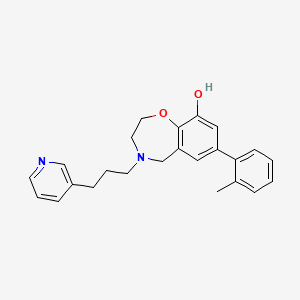
5-(2-hydroxyphenyl)-2,3-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyphenyl)-2,3-furandione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxyphenyl group at the 5-position and a carbonyl group at the 2,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-2,3-furandione can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl ring.
Scientific Research Applications
5-(2-hydroxyphenyl)-2,3-furandione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-2,3-furandione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl groups can act as electrophilic sites for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(2-hydroxyphenyl)-2,3-furandione.
Maleic anhydride: Another precursor used in the synthesis.
Quinone derivatives: Products of the oxidation of this compound.
Uniqueness
This compound is unique due to its combination of a furan ring with a hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)furan-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-4-2-1-3-6(7)9-5-8(12)10(13)14-9/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMKRDYYGGTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5952260.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5952266.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5952272.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5952273.png)
![N-(2,4-dimethylphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5952274.png)
![7-methyl-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5952282.png)
![(4R)-4-amino-1-[(2-hydroxy-4-methylquinolin-6-yl)sulfonyl]-N-methyl-L-prolinamide](/img/structure/B5952300.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylpyrimidin-5-yl)methyl]piperidin-3-ol](/img/structure/B5952319.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B5952320.png)
![3-hydroxy-1-(3-methoxybenzyl)-3-{[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5952322.png)

![(2S,4R)-4-amino-1-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-N-isopropylpyrrolidine-2-carboxamide](/img/structure/B5952331.png)
![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B5952332.png)
![5-amino-6-[(4-methoxyphenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5952344.png)
